

synthesis of **cis**-epoxysuccinate from maleic anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis*-Epoxysuccinate

Cat. No.: B051997

[Get Quote](#)

An Application Note for the Synthesis of **cis**-Epoxysuccinate from Maleic Anhydride

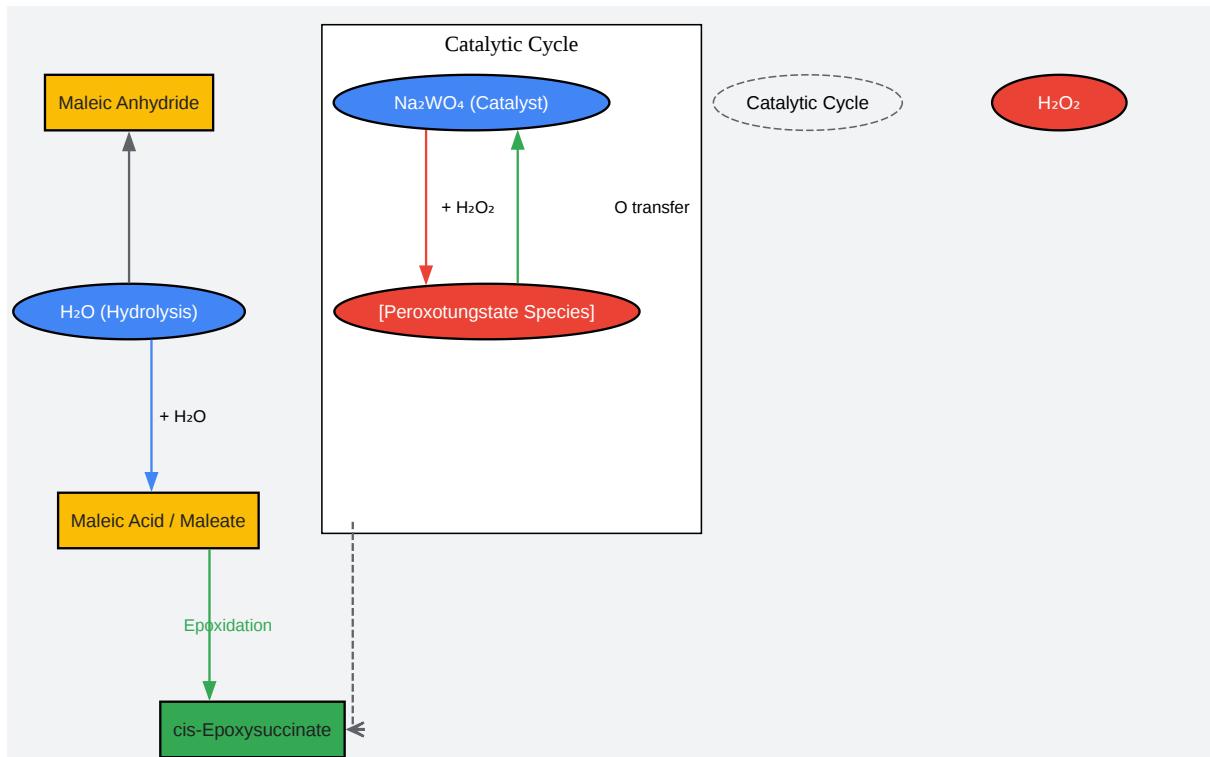
Abstract

This application note provides a comprehensive and validated protocol for the synthesis of **cis-epoxysuccinate**, a valuable chiral building block in organic synthesis. The described method starts from the readily available and inexpensive precursor, maleic anhydride. The procedure involves a two-step, one-pot process: the initial hydrolysis of maleic anhydride to maleic acid, followed by a tungstate-catalyzed epoxidation using hydrogen peroxide. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, a step-by-step experimental workflow, characterization data, and critical safety considerations to ensure a reliable and reproducible synthesis.

Introduction and Scientific Rationale

Disodium **cis**-epoxysuccinate is a key intermediate in the synthesis of various biologically active molecules, including tartaric acid isomers and other fine chemicals. Its stereospecific nature makes it a valuable C4 building block. The method detailed herein is based on the epoxidation of the electron-deficient double bond of maleic acid. While direct epoxidation of maleic anhydride is challenging, its hydrolysis product, maleic acid (or its corresponding carboxylate), is readily epoxidized.

The chosen method employs a sodium tungstate (Na_2WO_4) and hydrogen peroxide (H_2O_2) system, which is recognized for its efficiency, cost-effectiveness, and improved safety profile


compared to organic peroxy acids like m-CPBA. The tungstate catalyst forms a peroxotungstate species *in situ*, which acts as the active oxidizing agent to transfer an oxygen atom across the double bond of the maleate dianion. Precise control of pH is paramount for this reaction's success, as the catalytic cycle is highly pH-dependent.

Reaction Mechanism

The overall synthesis proceeds in two distinct stages occurring sequentially in the same reaction vessel.

- Hydrolysis: Maleic anhydride rapidly hydrolyzes in water to form **cis**-maleic acid.
- Catalytic Epoxidation: Sodium tungstate (the pre-catalyst) reacts with hydrogen peroxide to form various active peroxotungstate species. The diperoxotungstate dianion, $[\text{WO}(\text{O}_2)_2]^{2-}$, is believed to be a key oxidizing agent. This species then epoxidizes the maleate dianion to yield the **cis-epoxysuccinate** dianion, regenerating the tungstate catalyst for the next cycle.

The mechanism is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the synthesis of **cis-epoxysuccinate**.

Detailed Experimental Protocol

This protocol details the synthesis of disodium **cis-epoxysuccinate** on a 20 mmol scale.

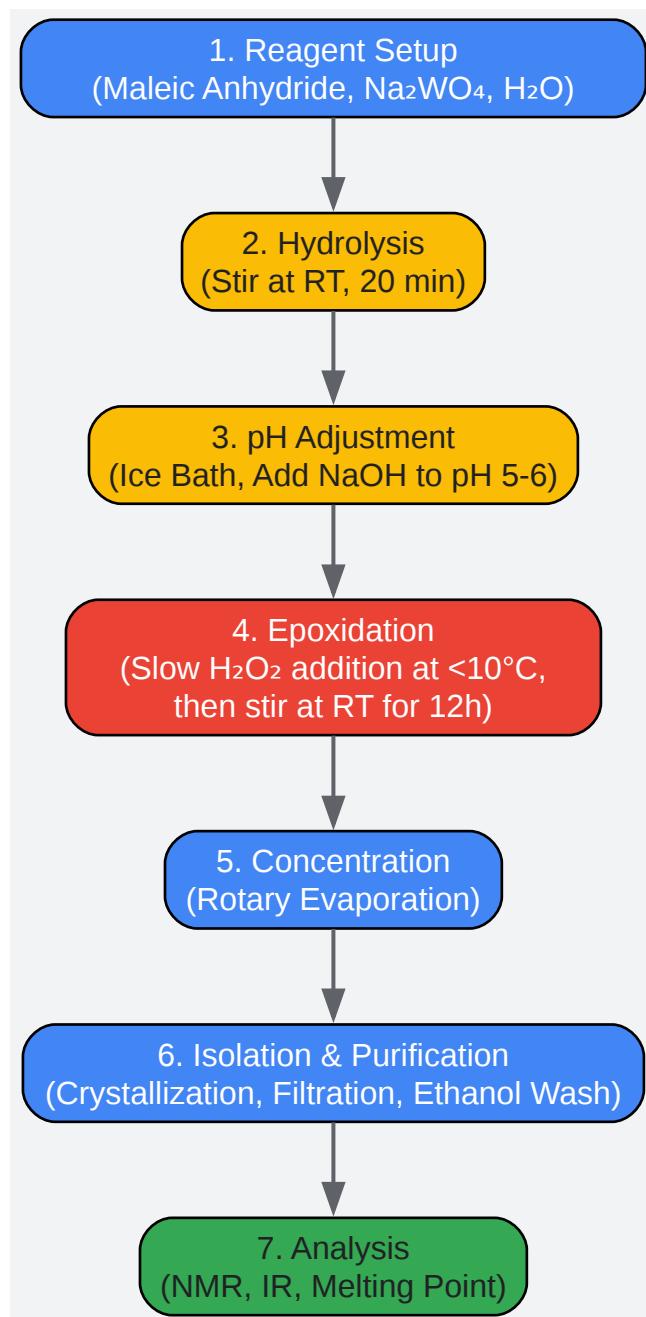
Materials and Reagents

Reagent	Formula	M.W.	Quantity	Purity	Supplier
Maleic Anhydride	C ₄ H ₂ O ₃	98.06	1.96 g (20 mmol)	≥99%	Sigma-Aldrich
Sodium Tungstate Dihydrate	Na ₂ WO ₄ ·2H ₂ O	329.85	0.33 g (1 mmol)	≥99%	Acros Organics
Hydrogen Peroxide	H ₂ O ₂	34.01	2.4 mL (28 mmol)	35% w/w aq. sol.	Fisher Scientific
Sodium Hydroxide	NaOH	40.00	~1.6 g	≥98%	J.T. Baker
Deionized Water	H ₂ O	18.02	~50 mL	-	-
Ethanol	C ₂ H ₅ OH	46.07	~100 mL	95%	-

Equipment

- 100 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Thermometer or temperature probe
- Ice-water bath
- Dropping funnel
- pH meter or pH indicator strips (range 4-7)
- Büchner funnel and filter flask
- Standard laboratory glassware

Step-by-Step Synthesis Procedure


- Hydrolysis of Maleic Anhydride:

- Place maleic anhydride (1.96 g, 20 mmol) and sodium tungstate dihydrate (0.33 g, 1 mmol) into the 100 mL three-neck flask containing a magnetic stir bar.
- Add 20 mL of deionized water.
- Stir the mixture at room temperature for 15-20 minutes until all solids have dissolved. This completes the hydrolysis to maleic acid.
- pH Adjustment:
 - Cool the flask in an ice-water bath.
 - Prepare a 4 M sodium hydroxide solution by carefully dissolving ~1.6 g of NaOH in 10 mL of water. Caution: This is an exothermic process.
 - Slowly add the 4 M NaOH solution dropwise to the reaction mixture while monitoring the pH. The goal is to adjust the pH to between 5.0 and 6.0. This neutralization forms the disodium maleate salt. Maintaining this pH range is critical for catalyst stability and activity.
- Epoxidation Reaction:
 - Ensure the internal temperature of the mixture is maintained below 10 °C using the ice bath.
 - Transfer the 35% hydrogen peroxide solution (2.4 mL, ~28 mmol) to a dropping funnel.
 - Add the hydrogen peroxide dropwise to the stirred reaction mixture over a period of 30-40 minutes. Critical: A slow addition rate and low temperature are essential to control the exothermic reaction and prevent hazardous decomposition of the peroxide.
 - After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the ice bath and let the reaction proceed at room temperature for 12-16 hours.
- Work-up and Product Isolation:
 - After the reaction period, concentrate the reaction mixture to approximately 10-15 mL using a rotary evaporator. This will precipitate the product.

- Cool the concentrated slurry in an ice bath for 30 minutes to maximize crystallization.
- Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
- Wash the product cake with two small portions (10 mL each) of ice-cold 95% ethanol to remove any unreacted starting material and residual water.
- Dry the product under vacuum to a constant weight. The expected yield is typically 70-80%.

Experimental Workflow Visualization

The entire experimental process from starting materials to the final, purified product is outlined below.

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for **cis-epoxysuccinate** synthesis.

Characterization and Quality Control

The identity and purity of the synthesized disodium **cis-epoxysuccinate** should be confirmed using standard analytical techniques.

Technique	Expected Result
¹ H NMR (D ₂ O, 400 MHz)	δ 3.55 (s, 2H). A single sharp peak confirms the symmetrical nature of the cis-epoxide protons.
¹³ C NMR (D ₂ O, 100 MHz)	δ 175.5 (C=O), δ 54.0 (epoxide C-H).
FT-IR (KBr Pellet, cm ⁻¹)	~3400 (broad, O-H of water), ~1600 (strong, C=O stretch of carboxylate), ~1260, ~860 (C-O stretch of epoxide ring).
Melting Point	Decomposes above 300 °C.

Safety Precautions and Waste Disposal

- Maleic Anhydride: Corrosive and a respiratory irritant. Handle only in a chemical fume hood. Avoid inhalation of dust.
- Hydrogen Peroxide (35%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with organic materials and metals. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.
- General: Perform the entire reaction in a well-ventilated chemical fume hood. Have an appropriate spill kit ready.
- Waste Disposal: The reaction waste may contain residual peroxide and tungstate. Quench any remaining peroxide by slowly adding a reducing agent like sodium bisulfite until a starch-iodide test is negative. Neutralize the solution and dispose of it according to local institutional guidelines for heavy metal waste.
- To cite this document: BenchChem. [synthesis of cis-epoxysuccinate from maleic anhydride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051997#synthesis-of-cis-epoxysuccinate-from-maleic-anhydride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com